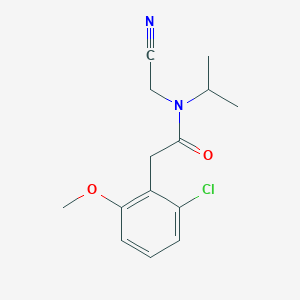

3-(2,2-Difluoroethoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

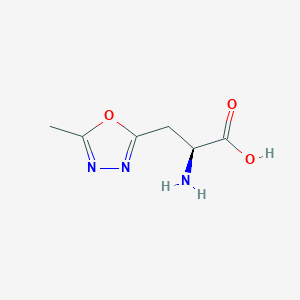

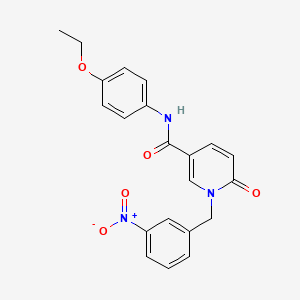

“3-(2,2-Difluoroethoxy)benzoic acid” is a chemical compound with the molecular formula C9H8F2O3 . It has a molecular weight of 202.16 . The compound is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “3-(2,2-Difluoroethoxy)benzoic acid” is 1S/C9H8F2O3/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8H,5H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3-(2,2-Difluoroethoxy)benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 202.16 .Applications De Recherche Scientifique

Fluorescence Probes for Reactive Oxygen Species

A study by Setsukinai et al. (2003) focused on the development of novel fluorescence probes, particularly HPF and APF, which are derivatives related to benzoic acid. These probes are capable of selectively detecting highly reactive oxygen species (hROS) and differentiating them from other reactive oxygen species (ROS). The research highlights the potential for these compounds in studying the roles of hROS in various biological and chemical applications.

Photopolymerization in Liquid-Crystalline Complexes

Kishikawa, Hirai, and Kohmoto (2008) conducted a study on a polymerizable benzoic acid derivative, specifically in the context of photopolymerization within liquid-crystalline phases of certain complexes. The research, published in Chemistry of Materials, showcases the application of benzoic acid derivatives in the field of materials science, particularly in the creation and stabilization of multilayered structures in polymers.

Luminescent Properties in Lanthanide Coordination Compounds

Sivakumar, Reddy, Cowley, and Vasudevan (2010, 2011) explored the use of 4-benzyloxy benzoic acid derivatives in the synthesis of lanthanide coordination compounds. Their research, detailed in Dalton transactions and Inorganic chemistry, demonstrates the influence of electron-withdrawing and electron-donating groups on the luminescent properties of these compounds, offering insights into their potential application in photoluminescence.

Ruthenium Alkylidene Triggered Cyclopolymerization

Mayershofer, Nuyken, and Buchmeiser (2006) investigated the use of a benzoic acid ester in the synthesis of ruthenium-based metathesis catalysts for cyclopolymerization of certain compounds. Their work, published in Macromolecules, highlights the application of benzoic acid derivatives in the field of polymer chemistry.

Redox-neutral α-C-H Bond Functionalization

Das and Seidel (2013) conducted research on redox-neutral formation of C-P bonds in the α-position of amines, with benzoic acid serving as an efficient catalyst. This study, detailed in Organic letters, presents an innovative approach in organic synthesis involving benzoic acid derivatives.

Liquid Crystalline Phase of Semifluorinated Tapered Monodendrons

Percec, Johansson, Ungar, and Zhou (1996) explored the self-assembly of semifluorinated tapered monodendrons containing crown ethers into supramolecular columnar dendrimers. Their research in the Journal of the American Chemical Society demonstrates the potential of benzoic acid derivatives in creating advanced materials with unique liquid crystalline phases.

Uses and Controversy of Benzoic Acid in Foods

Del Olmo, Calzada, and Nuñez (2017) provided a comprehensive review of benzoic acid and its derivatives in the context of their natural occurrence in foods and as additives. Their study, published in Critical Reviews in Food Science and Nutrition, discusses the widespread use, exposure, and controversies surrounding these compounds.

Meta-C–H Functionalizations of Benzoic Acid Derivatives

Li, Cai, Ji, Yang, and Li (2016) researched the meta-C–H olefination of benzoic acid derivatives, showcasing a novel approach in organic synthesis. Their study in Nature Communications highlights the versatility of benzoic acid derivatives in chemical synthesis.

Safety and Hazards

Mécanisme D'action

Target of Action

Benzoic acid derivatives often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, some benzoic acid derivatives inhibit enzyme activity, while others might bind to receptors and modulate their activity .

Biochemical Pathways

Benzoic acid derivatives can be involved in various biochemical pathways. For instance, some are part of the shikimate pathway, which is important for the biosynthesis of aromatic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzoic acid derivatives can vary widely. Factors such as the compound’s size, polarity, and specific functional groups can influence its bioavailability .

Result of Action

The molecular and cellular effects would depend on the compound’s specific targets and mode of action. These effects could range from changes in cell signaling pathways to alterations in gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Propriétés

IUPAC Name |

3-(2,2-difluoroethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUDXYRBOOGWJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2957854.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2957855.png)

![5-chloro-N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2957859.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2957860.png)

![1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2957862.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2957867.png)